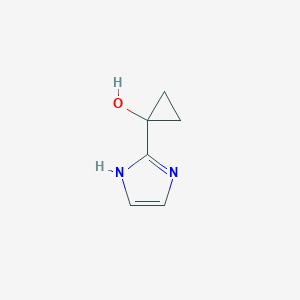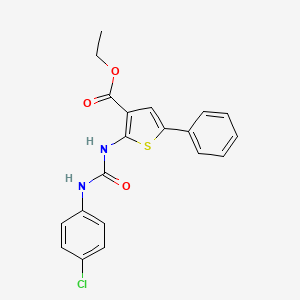![molecular formula C38H52Cl4N4O4 B13349392 4,9-Bis(bis(2-chloroethyl)amino)-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B13349392.png)
4,9-Bis(bis(2-chloroethyl)amino)-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,9-Bis(bis(2-chloroethyl)amino)-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including bis(2-chloroethyl)amino and bis(2-ethylhexyl) groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Bis(bis(2-chloroethyl)amino)-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common reagents used in these reactions include chlorinating agents, alkylating agents, and catalysts to facilitate the formation of the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis equipment, and stringent quality control measures to maintain consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,9-Bis(bis(2-chloroethyl)amino)-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The bis(2-chloroethyl)amino groups can undergo nucleophilic substitution reactions, resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Applications De Recherche Scientifique
4,9-Bis(bis(2-chloroethyl)amino)-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anticancer activity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4,9-Bis(bis(2-chloroethyl)amino)-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone involves its interaction with molecular targets and pathways. The bis(2-chloroethyl)amino groups can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The compound’s structure allows it to interact with various molecular targets, influencing cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bis(2-chloroethyl)aminobenzaldehyde: Shares the bis(2-chloroethyl)amino functional group but differs in overall structure and properties.
4-[Bis(2-chloroethyl)amino]benzonitrile: Another compound with bis(2-chloroethyl)amino groups, used in different applications.
2-(N,N-Bis(2-chloroethyl)amino)fluorene: Contains similar functional groups but has a different core structure.
Propriétés
Formule moléculaire |
C38H52Cl4N4O4 |
|---|---|
Poids moléculaire |
770.6 g/mol |
Nom IUPAC |
2,9-bis[bis(2-chloroethyl)amino]-6,13-bis(2-ethylhexyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone |
InChI |
InChI=1S/C38H52Cl4N4O4/c1-5-9-11-25(7-3)23-45-35(47)27-21-30(44(19-15-41)20-16-42)34-32-28(36(48)46(38(34)50)24-26(8-4)12-10-6-2)22-29(33(31(27)32)37(45)49)43(17-13-39)18-14-40/h21-22,25-26H,5-20,23-24H2,1-4H3 |
Clé InChI |
LRUXMVDNEMWZLW-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CN1C(=O)C2=CC(=C3C4=C2C(=C(C=C4C(=O)N(C3=O)CC(CC)CCCC)N(CCCl)CCCl)C1=O)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



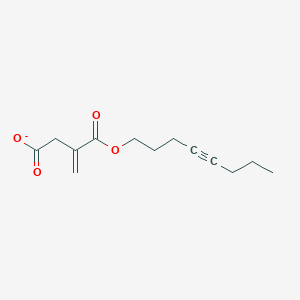

![(3S,4R)-4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)tetrahydrofuran-3-ol](/img/structure/B13349332.png)
![Benzenesulfonylfluoride, 2-chloro-5-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-](/img/structure/B13349335.png)


![Benzenesulfonylfluoride, 4-chloro-3-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-](/img/structure/B13349354.png)

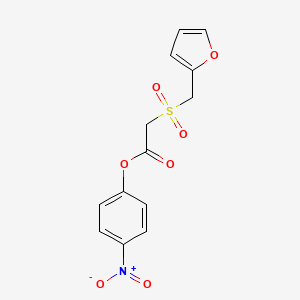
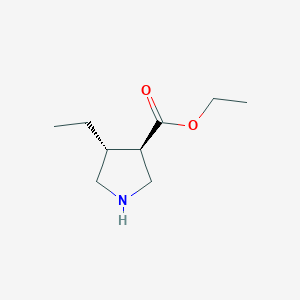
![1-Methyl-1H-pyrazolo[3,4-c]pyridazine-3-carboxylic acid](/img/structure/B13349389.png)
